molecular formula C12H8Br2 B169478 3,5-Dibromo-1,1'-biphenyl CAS No. 16372-96-6

3,5-Dibromo-1,1'-biphenyl

Cat. No.: B169478
CAS No.: 16372-96-6
M. Wt: 312 g/mol
InChI Key: HIHYAKDOWUFGBK-UHFFFAOYSA-N
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Description

3,5-Dibromo-1,1’-biphenyl is an organic compound belonging to the class of polybrominated biphenyls. It is characterized by the presence of two bromine atoms attached to the biphenyl structure at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-1,1’-biphenyl can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a brominated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions typically include:

  • Palladium catalyst (e.g., Pd(PPh3)4)
  • Base (e.g., K2CO3)
  • Solvent (e.g., toluene or ethanol)
  • Temperature range: 80-100°C

Industrial Production Methods: Industrial production of 3,5-Dibromo-1,1’-biphenyl often involves large-scale bromination of biphenyl using bromine or bromine-containing reagents under controlled conditions. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.

    Reduction Reactions: Reduction of 3,5-Dibromo-1,1’-biphenyl can lead to the formation of less brominated biphenyls.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substituted biphenyl derivatives
  • Oxidized biphenyl compounds
  • Reduced biphenyl compounds

Scientific Research Applications

3,5-Dibromo-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Employed as a flame retardant in various materials, including plastics and textiles.

Comparison with Similar Compounds

  • 3,3’-Dibromo-1,1’-biphenyl
  • 4,4’-Dibromo-1,1’-biphenyl
  • 3,5-Dibromo-[1,1’-biphenyl]-4-amine

Comparison: 3,5-Dibromo-1,1’-biphenyl is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications. Compared to its isomers, such as 3,3’-Dibromo-1,1’-biphenyl and 4,4’-Dibromo-1,1’-biphenyl, it exhibits different chemical behaviors and interactions with biological systems .

Properties

IUPAC Name

1,3-dibromo-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHYAKDOWUFGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075107
Record name 1,1'-Biphenyl, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16372-96-6
Record name 3,5-Dibromobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16372-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016372966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D2L51J63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Suspended in 32 ml of 1,2-dimethoxymethane were 3.0 g (11 mmol) of 3,5-dibromophenyl borate, 2.2 g (11 mmol) of iodobenzene and 0.25 g (0.21 mmol) of tetrakis(triphenylphosphine)palladium, and a solution prepared by dissolving 3.4 g (32 mmol) of sodium carbonate in 16 ml of water was added thereto and refluxed for 9 hours under argon atmosphere by heating. The reaction solution was separated into two layers, and then the organic layer separated was washed in order with 5% sodium carbonate, 5% hydrochloric acid, water and saturated brine and dried on anhydrous sodium sulfate. After the organic solvent was distilled off under reduced pressure, the residue was refined by silica gel chromatography (only hexane) to obtain 2.5 g (yield: 75%) of 3,5-dibromobiphenyl (5).
Name
3,5-dibromophenyl borate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
[Compound]
Name
1,2-dimethoxymethane
Quantity
32 mL
Type
solvent
Reaction Step Four
Quantity
0.25 g
Type
catalyst
Reaction Step Five

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